molecular formula C9H5BrClNO2 B1445793 5-bromo-6-chloro-1H-indole-3-carboxylic acid CAS No. 1467062-16-3

5-bromo-6-chloro-1H-indole-3-carboxylic acid

Cat. No. B1445793
CAS RN: 1467062-16-3
M. Wt: 274.5 g/mol
InChI Key: KTVYKJCVHUVDPT-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrClNO2 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C . It is used as an intermediate in the synthesis of indole derivatives .


Molecular Structure Analysis

The molecular structure of 5-bromo-6-chloro-1H-indole-3-carboxylic acid consists of a core indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This core structure is substituted at the 5-position with a bromine atom and at the 6-position with a chlorine atom .


Chemical Reactions Analysis

As an intermediate, 5-bromo-6-chloro-1H-indole-3-carboxylic acid can be used in various chemical reactions. For instance, it can be used in the synthesis of indole derivatives that function as inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase .


Physical And Chemical Properties Analysis

5-bromo-6-chloro-1H-indole-3-carboxylic acid is a solid substance . It has a molecular weight of 274.5 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Enzyme Kinetics and Protein-Ligand Interaction Studies

This compound has been utilized in various research settings, including studies on enzyme kinetics and protein-ligand interactions. It serves as a biomaterial or organic compound relevant to life science research .

Synthesis of Imidazole Containing Compounds

Imidazole derivatives are significant in therapeutic applications. The structural similarity suggests that 5-bromo-6-chloro-1H-indole-3-carboxylic acid could be used in the synthesis of imidazole compounds, which have a wide range of therapeutic potentials .

Anti-HIV Research

Indole derivatives have been reported in molecular docking studies as potential anti-HIV agents. This compound could be explored for its efficacy against HIV-1 through similar molecular docking studies .

Plant Hormone Research

Indole-3-acetic acid is a plant hormone derived from tryptophan degradation in higher plants. As a derivative of indole, 5-bromo-6-chloro-1H-indole-3-carboxylic acid may have applications in studying plant hormone activity and regulation .

Total Synthesis of Natural Products

Indole derivatives are key intermediates in the total synthesis of natural products. This compound could be used in regioselective synthesis processes, such as those demonstrated for the annulated indole natural product cis-trikentrin B .

Molecular Diversity Studies

The compound can be involved in reactions to synthesize diverse molecular structures, such as those used in creating various indole carbaldehyde derivatives with potential pharmacological activities .

Safety And Hazards

The safety information available indicates that 5-bromo-6-chloro-1H-indole-3-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-6-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVYKJCVHUVDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-chloro-1H-indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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